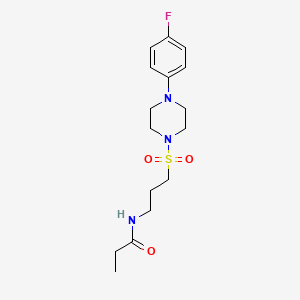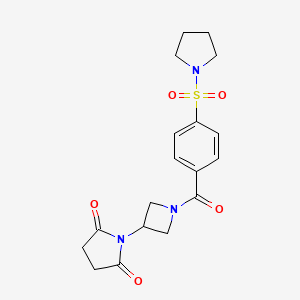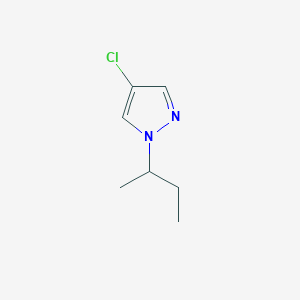
2-(Naphthalen-1-ylmethylsulfanyl)-1-propylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its molecular structure. The presence of functional groups like the sulfanyl group and the imidazole ring could make it reactive towards certain reagents or conditions .Scientific Research Applications
Anticancer Activity
Research has been conducted on derivatives closely related to 2-(Naphthalen-1-ylmethylsulfanyl)-1-propylsulfonyl-4,5-dihydroimidazole, focusing on their synthesis, characterization, and evaluation for anticancer properties. For example, studies involving benzimidazole derivatives synthesized from naphthalene-1-acetic acid and evaluated for in vitro anticancer activity have shown promising results against breast cancer cell lines (Salahuddin et al., 2014).
Molecular Docking and Cytotoxicity
Novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, incorporating naphthalen-1-yl groups, have been synthesized and assessed for their cytotoxic effects on various cancer cell lines. Preliminary studies indicated significant potency, with molecular docking studies supporting their potential as protein structure inhibitors, highlighting their relevance in drug development processes (Choodamani B et al., 2021).
Antimicrobial and Antifungal Properties
Compounds with the naphthalen-1-ylmethyl substitution have been explored for their antimicrobial and antifungal capabilities. Notably, novel silver N-heterocyclic carbene complexes have exhibited high antimicrobial activities against a range of bacterial and fungal strains, suggesting potential applications in treating infections and developing new antimicrobial agents (Gök et al., 2015).
Electrochemical and Optical Properties
Research into the electrochemical and optical properties of related compounds, such as the synthesis and characterization of naphthalene diimide derivatives, has revealed significant insights into their potential applications in sensors, electronic devices, and novel materials development. These studies highlight the versatility of naphthalene and imidazole derivatives in various scientific and technological fields (N. Tansil et al., 2005).
Fuel Cell Membrane Development
Sulfonated polyimides containing benzimidazole groups, synthesized from naphthalene derivatives, have shown promising properties as electrolyte membranes in fuel cells. Their excellent mechanical properties, stability, and proton conductivity make them suitable for use in high-performance fuel cell applications (Haiyan Pan et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-1-propylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-2-12-23(20,21)19-11-10-18-17(19)22-13-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBJCWWWBVQCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)
![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)
![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)
![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)





![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)

![N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669375.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)